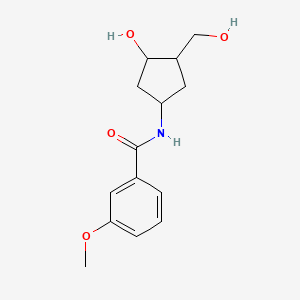

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, insights can be drawn from the research on similar benzamide derivatives and their chemical properties, synthesis, and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of substituents on the benzene ring or the amide nitrogen. For instance, the synthesis of N-methoxybenzamide derivatives can be achieved through C–H bond activation as demonstrated in the cyclometalated complexes of N-methoxy-4-nitrobenzamide . Similarly, the synthesis of complex benzamide structures may involve multi-step reactions, including condensation, cyclization, and functional group transformations, as seen in the synthesis of a photoaffinity analog of an influenza fusion inhibitor and the PDE IV inhibitor .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and can be determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was elucidated, revealing two crystalline polymorphs with different molecular packings . The molecular structure of benzamide derivatives can also influence their affinity for biological targets, as seen in the structure-affinity relationship study of dopamine receptor ligands .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including C–H bond functionalization, which is a key step in the synthesis of complex organic molecules. The cyclometalated rhodium and ruthenium complexes of N-methoxybenzamide were shown to catalyze C–H bond functionalization reactions efficiently . Additionally, the reactivity of benzamide derivatives can lead to the formation of novel structures, such as the synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refractivity, polarizability, and stability, are important for their application as pharmaceuticals. The molar refractivity and polarizability of an antiemetic drug benzamide derivative were studied in different solutions, providing insights into the drug's interactions in biological systems . The stability of N-(hydroxymethyl) compounds, which are related to the compound of interest, was investigated, showing that substitution patterns can significantly affect their stability .

Propiedades

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-19-12-4-2-3-9(6-12)14(18)15-11-5-10(8-16)13(17)7-11/h2-4,6,10-11,13,16-17H,5,7-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCDRFLWZWYOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CC(C(C2)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)

![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)

![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3004972.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004977.png)

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)